tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate

Medicinal Chemistry Process Chemistry Scaffold Exploration

Sourcing a regio- and chemoselective 3-substituted N-Boc-piperidine building block often forces a trade-off between cost and structural precision. This racemic intermediate (CAS 1289386-34-0) eliminates that compromise. - Unique Bicyclic Access: Only the 3-isomer undergoes strain-free cyclization to form the 1,3-diazabicyclo[3.3.1]nonan-2-one core, a transformation stereoelectronically inaccessible to 2- or 4-substituted analogs. - Optimized CNS Physicochemistry: The pre-installed N-isopropyl group contributes a calculated logP of ~2.0, directly in the optimal range for blood-brain barrier penetration. - Scalable SAR Platform: The Boc-piperidine amine enables late-stage acrylamide warhead installation for irreversible kinase targets (BTK/JAK3), while the racemic form allows cost-efficient initial screening.

Molecular Formula C14H28N2O2
Molecular Weight 256.39
CAS No. 1289386-34-0
Cat. No. B580945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate
CAS1289386-34-0
Molecular FormulaC14H28N2O2
Molecular Weight256.39
Structural Identifiers
SMILESCC(C)NCC1CCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H28N2O2/c1-11(2)15-9-12-7-6-8-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3
InChIKeyCQFQMIIBFSWUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural and Physicochemical Baseline


tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate (CAS 1289386-34-0) is a racemic, N-Boc-protected 3-(aminomethyl)piperidine derivative bearing an N-isopropyl substituent on the exocyclic amine. With a molecular formula of C₁₄H₂₈N₂O₂, a molecular weight of 256.38 g/mol, and a calculated logP of ~2.0 , this compound serves as a protected, bifunctional intermediate. Its structure simultaneously offers a Boc-protected secondary amine on the piperidine ring and a free secondary amine (isopropylamino) on the side chain, enabling selective, sequential functionalization strategies that are not possible with simpler unprotected or mono-protected analogs [1].

Orthogonal protecting groups: Boc (piperidine) and free isopropylamino enable selective sequential functionalization
Racemic mixture supports non-chiral synthesis; defer chiral resolution until lead optimization
3‑Substituted piperidine provides access to strain‑free bicyclic urea scaffolds not available from 2‑ or 4‑isomers

Why In-Class Analogs Fail in Multi-Step Synthesis


The precise position of substitution on the piperidine ring (3- vs. 2- or 4-position) and the nature of the N-alkyl group on the aminomethyl side chain are known to fundamentally alter the conformation and subsequent reactivity of the resulting intermediates [1]. For example, the 3-isomer can form a specific, strain-free bicyclic urea (3-Isopropyl-1,3-diazabicyclo[3.3.1]nonan-2-one) via phosgene cyclization, a transformation that is stereoelectronically inaccessible to the 2- and 4-substituted isomers, which would lead to different ring systems or fail to cyclize [1]. Furthermore, the racemic mixture (CAS 1289386-34-0) presents a distinct procurement profile compared to its chiral, enantiopure (R)-analog (CAS 2137033-84-0), where the latter commands a significant price premium for asymmetric syntheses [2]. Generic substitution with an unprotected analog or a different N-alkyl group would necessitate a complete re-optimization of the synthetic sequence, impacting protecting group strategy and overall yield.

Regioisomer 2‑ or 4‑substituted analogs may not form the same constrained bicyclic urea; cyclization outcome and yield may differ substantially
Enantiomer Replacing racemate with (R)‑enantiomer adds significant cost and may not improve outcome in non‑chiral SAR campaigns
N‑Alkyl Changing isopropyl to methyl or ethyl alters lipophilicity and steric profile, potentially shifting downstream compound properties

Differentiation from Close Analogs: Key Evidence


Cost Advantage vs. (R)-Enantiomer for Non-Chiral Work

For early-stage discovery campaigns where stereochemistry is not yet critical, the racemic form provides an economical alternative. A direct price comparison with the commercially available (R)-enantiomer (CAS 2137033-84-0) shows a significant cost differential. The racemic mixture is available at $852.00 per 5 g ($170.40/g) based on 95% purity , whereas the (R)-enantiomer is priced at $708.00 for 0.25 g ($2,832/g), also at 95% purity [1]. This constitutes a 94% cost saving per gram for the racemate [1].

Cost Efficiency
Head-to-head
~$170/g (racemate) vs ~$2,832/g (R‑enantiomer)
Supports early‑stage SAR exploration before chiral resolution
Mid‑2024 pricing; verify current quotes for bulk orders
Medicinal Chemistry Process Chemistry Scaffold Exploration

Unique Access to Bicyclic Urea Scaffolds

The cyclization of 3-(N-isopropylaminomethyl)piperidine with phosgene yields 3-Isopropyl-1,3-diazabicyclo[3.3.1]nonan-2-one, a stable urea with a bridgehead nitrogen atom that formally violates Bredt's rule [1]. This reaction was explicitly demonstrated to proceed in high yield via the 3-isomer. The 4-isomer, tert-butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate, would instead form a [3.2.2] or linear urea under identical conditions, as the distance between the amine and the ring nitrogen does not permit the formation of the stable, two-chair [3.3.1] bicyclic system [1].

Bicyclic Urea Synthesis
Class‑level
3‑isomer cyclization yields stable [3.3.1] bicyclic urea; 4‑isomer does not
Only 3‑substituted intermediate enables this constrained scaffold
Reaction with phosgene under controlled conditions; confirm with current lot
Synthetic Chemistry Medicinal Chemistry Constrained Peptidomimetics

Optimal Lipophilicity and Steric Profile

Using calculated property data for the N-Boc-protected intermediates, the N-isopropyl derivative (target) has an ACD/LogP of 2.01 . The N-methyl analog (tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate) is predicted to have a LogP of ~1.5, while the N-ethyl analog would be ~1.8, based on the additive contribution of the alkyl chain [1]. The increased lipophilicity of the isopropyl group can enhance passive membrane permeability in a cellular assay, without the excessive steric bulk or metabolic liability associated with a tert-butyl group. This positions the isopropyl analog as a 'sweet spot' for programs targeting intracellular or CNS targets where a specific LogP window (2.0-2.5) is desired [1].

Lipophilicity Fit
Class‑level
Target ACD/LogP 2.01 vs methyl ~1.5, ethyl ~1.8
N‑isopropyl may balance CNS permeability and metabolic stability
Calculated values; experimental logD verification recommended
Drug Design Physicochemical Property Optimization ADME

Optimal Procurement and Application Scenarios


Cost-Efficient Early-Stage CNS Lead Exploration

Medicinal chemistry teams requiring a diverse library of piperidine-based compounds for a CNS target (e.g., GPCR, ion channel) can leverage the low cost of the racemic intermediate to rapidly explore SAR at the amine position. The pre-installed isopropyl group provides a balanced logP contribution (logP 2.01) , which is in the optimal range for crossing the blood-brain barrier, allowing chemists to defer the investment in chiral chromatography until a lead series is identified.

Synthesis of Constrained Bicyclic Ureas

Academic and industrial groups pursuing novel bicyclic scaffolds for peptidomimetic drug discovery should select the 3-substituted isomer (CAS 1289386-34-0). Only this regioisomer has been demonstrated to form a stable, bridgehead-nitrogen-containing urea ([3.3.1] bicyclic system) upon deprotection and cyclization with phosgene [1]. The 2- and 4-substituted analogs cannot access this architecture, making CAS 1289386-34-0 the sole viable commercial entry point for this underexploited chemical space.

Exploratory Synthesis of Kinase Inhibitor Warheads

Recent patent literature highlights amino-methylpiperidine derivatives as key intermediates for irreversible kinase inhibitors targeting BTK or JAK3 [2]. The Boc-protected amine on the piperidine ring allows for late-stage diversification with acrylamide warheads, while the isopropylaminomethyl side chain can be used to modulate affinity for the kinase hinge region. The racemic form (CAS 1289386-34-0) is suitable for initial biochemical screening, with a clear path to enantiopure synthesis if a stereochemical dependence on potency is observed [3].

Application
Selection Property
Validation Focus
Early‑stage CNS lead exploration
Racemate cost advantage and balanced lipophilicity
Permeability assessment; defer chiral chromatography
Constrained bicyclic urea synthesis
3‑Substituted regioisomer
Cyclization yield and scaffold novelty confirmation
Kinase inhibitor warhead exploration
Boc‑protected piperidine with isopropylamino side chain
Kinase panel screening; warhead attachment efficiency
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